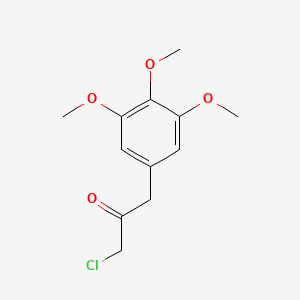
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one is a chemical compound with the molecular formula C12H15ClO4 and a molecular weight of 258.7 . It is a derivative of the Trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .
Synthesis Analysis
The synthesis of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one involves several steps. In one method, 2-(3,4,5-trimethoxyphenyl)acetic acid is introduced into a reaction vessel filled with argon gas. Dry dimethyl sulfoxide is added to the vessel, and the product is dissolved by shaking . Further details of the synthesis process are not available in the retrieved sources.Molecular Structure Analysis
The 3,4,5-trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is a critical and valuable core of a variety of biologically active molecules . This ring has been incorporated in a wide range of therapeutically interesting drugs .Scientific Research Applications
Synthesis of Antidepressant Agents
The trimethoxyphenyl (TMP) moiety present in this compound is known for its significance in the synthesis of antidepressant drugs. Researchers utilize 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one as a precursor in the preparation of 3-phenylcoumarins , which have shown promise as antidepressant agents . The ability to influence serotonin and norepinephrine levels in the brain makes these derivatives valuable for mental health research.
Development of Anti-Gout Medications
The TMP group is also a key component in drugs like colchicine , an anti-gout medication that inhibits tubulin polymerization . The structural similarity of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one to colchicine suggests potential applications in developing new anti-gout agents with improved efficacy or reduced side effects.
Creation of Microtubule Targeting Agents
Compounds like combretastatin , which contain the TMP group, are potent microtubule targeting agents used in cancer therapy . The chloro and ketone groups in 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one may offer additional points of chemical modification, leading to novel derivatives with enhanced anticancer properties.
Inhibition of Tubulin Polymerization
The TMP functional group is crucial in the inhibition of tubulin polymerization, a process important in cell division . By interfering with this process, 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one and its derivatives could be used to halt the proliferation of cancer cells, providing a pathway for new cancer treatments.
DHFR Inhibitors for Chemotherapy
Drugs such as trimetrexate and trimethoprim , which inhibit dihydrofolate reductase (DHFR), are essential in chemotherapy regimens . The structural framework of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one could be utilized to synthesize new DHFR inhibitors that might offer alternative treatment options for cancer patients.
Research on External Genital Warts Treatment
Podophyllotoxin: , a treatment for external genital warts, shares the TMP structure . The chemical structure of 1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one could be modified to develop new treatments for human papillomavirus (HPV) infections, which cause these warts.
Mechanism of Action
Target of Action
Compounds with a similar trimethoxyphenyl (tmp) group have been found to inhibit various targets such as taq polymerase, telomerase, and erk2 (extracellular signal regulated kinase 2) protein .
Mode of Action
Tmp-containing compounds have been reported to trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
Tmp-containing compounds have shown to affect various pathways related to cell growth and apoptosis .
Result of Action
Tmp-containing compounds have shown notable anti-cancer effects by effectively inhibiting various targets .
properties
IUPAC Name |
1-chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-15-10-5-8(4-9(14)7-13)6-11(16-2)12(10)17-3/h5-6H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPAMSASXIRWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3,4,5-trimethoxyphenyl)propan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-Methanesulfonyl-1-(1-phenylethyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340100.png)
![[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340106.png)
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)
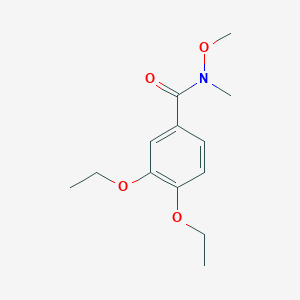

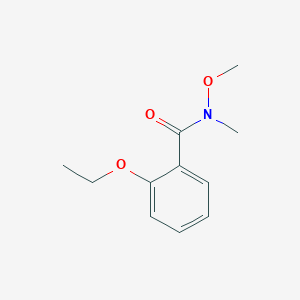
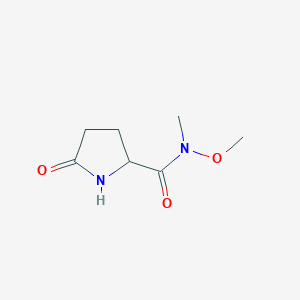
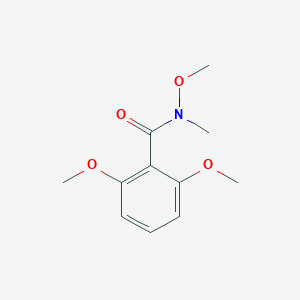
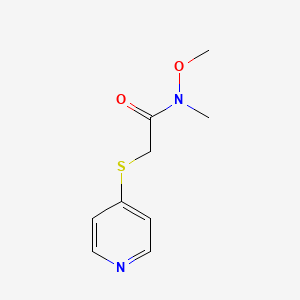
![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)
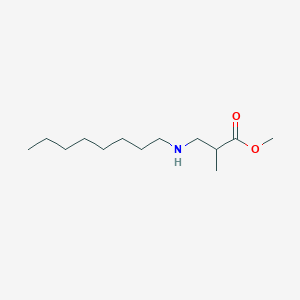
![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)
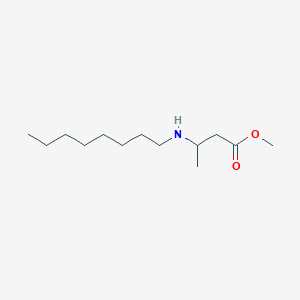
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)